Cfmti

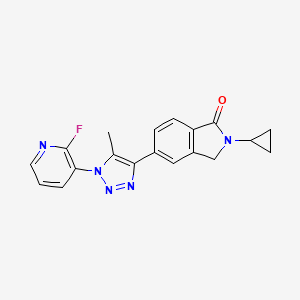

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-5-[1-(2-fluoropyridin-3-yl)-5-methyltriazol-4-yl]-3H-isoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O/c1-11-17(22-23-25(11)16-3-2-8-21-18(16)20)12-4-7-15-13(9-12)10-24(19(15)26)14-5-6-14/h2-4,7-9,14H,5-6,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBFQWRAIYRPPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=C(N=CC=C2)F)C3=CC4=C(C=C3)C(=O)N(C4)C5CC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of CFMTI?

An In-depth Technical Guide to the Mechanism of Action of CFMTI

Introduction

This compound is a novel investigational compound identified as a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 1 (mGluR1). Its full chemical name is 2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one[1][2]. As an allosteric antagonist, this compound does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct, allosteric site on the receptor, inducing a conformational change that reduces the receptor's affinity for and/or response to glutamate. This modulation of the glutamate system, specifically targeting mGluR1, has shown potential for therapeutic applications, particularly in the realm of psychotic disorders[1]. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, experimental methodologies, and visual representations of its signaling pathways.

Core Mechanism of Action: Allosteric Modulation of mGluR1

The primary mechanism of action of this compound is its function as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 1 (mGluR1)[1]. mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, typically couples to Gαq/11, leading to the activation of phospholipase C (PLC). This initiates a signaling cascade that results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

This compound, by binding to an allosteric site on the mGluR1, stabilizes a conformation of the receptor that is less responsive to glutamate. This inhibitory action dampens the downstream signaling cascade, leading to a reduction in neuronal excitability in pathways where mGluR1 is prominently expressed. This targeted modulation is the basis for its potential antipsychotic effects[1].

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Receptor | Reference |

| IC₅₀ | 2.6 nM | CHO | Human mGluR1 | [2] |

| Selectivity | >2,000-fold | CHO | mGluR1 vs. mGluR5 | [2] |

| Selectivity | No significant activity at 10 µM | CHO | mGluR2, -4, -6, -7, or -8 | [2] |

Table 2: In Vivo Activity of this compound

| Animal Model | Effect | Dosing | Route of Administration | Reference |

| Mouse | Reduction of methamphetamine-induced hyperlocomotion | 1 - 10 mg/kg | Oral | [2] |

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the mechanism of action of this compound as a negative allosteric modulator of mGluR1.

References

CFMTI: A Negative Allosteric Modulator of mGluR1 for Neurological Disorders

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The metabotropic glutamate receptor 1 (mGluR1), a Class C G-protein coupled receptor (GPCR), plays a critical role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of neurological and psychiatric disorders. Negative allosteric modulators (NAMs) of mGluR1 offer a promising therapeutic strategy by providing subtype selectivity and preserving the temporal and spatial dynamics of endogenous glutamate signaling. This technical guide provides a comprehensive overview of 2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one (CFMTI), a potent and selective NAM of mGluR1. We detail its mechanism of action, present its pharmacological properties through structured data, outline key experimental protocols for its characterization, and discuss its potential therapeutic applications based on available in vivo evidence.

Introduction: The Role of mGluR1 and Allosteric Modulation

Metabotropic glutamate receptors are crucial for the fine-tuning of synaptic transmission and neuronal activity in the central nervous system (CNS). The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. Group I, which includes mGluR1 and mGluR5, couples to Gαq/11 proteins and activates the phospholipase C (PLC) pathway.[1][2] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Dysregulation of mGluR1 signaling is associated with various CNS disorders, including neuropathic pain, epilepsy, and psychosis. Consequently, mGluR1 has emerged as a significant target for drug development. While orthosteric antagonists that compete with the endogenous ligand glutamate have been developed, they often suffer from a lack of subtype selectivity and can disrupt basal physiological signaling.

Negative allosteric modulators (NAMs) represent a more refined therapeutic approach. These molecules bind to a topographically distinct site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of the orthosteric agonist, glutamate. This modulatory action offers several advantages, including higher subtype selectivity and a "ceiling" effect that preserves physiological receptor function in the absence of excessive stimulation.

This compound has been identified as a potent and selective NAM targeting the mGluR1 receptor, demonstrating potential for the treatment of disorders characterized by mGluR1 hyperactivity.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on mGluR1 through a negative allosteric mechanism. By binding to an allosteric site within the transmembrane domain of the receptor, this compound reduces the efficacy of glutamate in activating the Gq-mediated signaling cascade. This leads to a decrease in the production of second messengers IP3 and DAG, and consequently, a reduction in intracellular calcium mobilization.

dot

References

Investigating the Antipsychotic Potential of CFMTI: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CFMTI (2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one) is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 1 (mGluR1). Preclinical evidence suggests its potential as a novel antipsychotic agent. This document provides a technical guide summarizing the available data on this compound, including its mechanism of action, in vitro potency, and initial in vivo neurochemical profile. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic utility of mGluR1 antagonism in psychiatric disorders.

Introduction

The development of novel antipsychotic drugs with improved efficacy and tolerability remains a critical unmet need in the treatment of schizophrenia and other psychotic disorders. While current treatments primarily target the dopamine D2 receptor, there is growing interest in exploring alternative mechanisms. The glutamatergic system, particularly the metabotropic glutamate receptors (mGluRs), has emerged as a promising area of investigation. mGluR1, a Gq-coupled receptor, is densely expressed in brain regions implicated in the pathophysiology of psychosis, such as the prefrontal cortex and nucleus accumbens. Modulation of mGluR1 signaling, therefore, represents a potential therapeutic strategy.

This compound has been identified as a potent and selective mGluR1 negative allosteric modulator. This guide synthesizes the current, albeit limited, publicly available preclinical data on this compound to provide a foundation for further investigation into its antipsychotic potential.

Mechanism of Action: mGluR1 Antagonism

This compound exerts its pharmacological effects by acting as a negative allosteric modulator of mGluR1. This means it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.

mGluR1 Signaling Pathway

Activation of mGluR1 by glutamate initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway plays a crucial role in modulating neuronal excitability and synaptic plasticity. By antagonizing this receptor, this compound is hypothesized to dampen excessive glutamatergic signaling implicated in psychosis.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one (CFMTI), a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 1 (mGluR1). Exhibiting a promising antipsychotic-like profile in preclinical studies, this compound's mechanism of action and its effects on brain regions implicated in schizophrenia are of significant interest for the development of novel therapeutics. This document consolidates quantitative data on this compound's potency, details key experimental protocols for its evaluation, and visualizes its underlying signaling pathways and experimental workflows.

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics primarily target the dopaminergic system, there is a growing body of evidence implicating dysregulation of the glutamatergic system in the pathophysiology of the disease.[1] The metabotropic glutamate receptor 1 (mGluR1), a Gq-protein coupled receptor, plays a crucial role in modulating synaptic plasticity and neuronal excitability.[2][3] this compound, as a negative allosteric modulator of mGluR1, offers a targeted approach to attenuate excessive glutamatergic signaling, a hypothesized contributor to schizophrenic symptoms.[4] This guide explores the preclinical data supporting the role of this compound in modulating key brain circuits associated with schizophrenia.

Quantitative Data

The following table summarizes the available quantitative data for this compound, providing insights into its potency and efficacy at the mGluR1 receptor.

| Parameter | Species | Cell Line | Value | Reference |

| IC50 (L-glutamate-induced intracellular Ca2+ mobilization) | Human | CHO cells expressing h mGluR1a | 2.6 nM | --INVALID-LINK-- |

| IC50 (L-glutamate-induced intracellular Ca2+ mobilization) | Rat | CHO cells expressing r mGluR1a | 2.3 nM | --INVALID-LINK-- |

Signaling Pathways

This compound exerts its effects by negatively modulating the signaling cascade initiated by the activation of mGluR1. As a Gq-coupled receptor, mGluR1 activation typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, leading to a cascade of downstream cellular events. By binding to an allosteric site on the mGluR1 receptor, this compound reduces the receptor's response to glutamate, thereby dampening this signaling pathway.

The glutamatergic and dopaminergic systems are intricately linked in brain regions relevant to schizophrenia. The prefrontal cortex (PFC) exerts a tonic excitatory control over dopamine release in the striatum, which is mediated by glutamatergic projections to the ventral tegmental area (VTA). By modulating glutamatergic transmission, this compound can indirectly influence dopaminergic activity.

Experimental Protocols

In Vivo Microdialysis for Dopamine Measurement in the Prefrontal Cortex

This protocol is adapted from general in vivo microdialysis procedures and is tailored for assessing the effect of this compound on dopamine levels in the rat prefrontal cortex.[5][6][7]

Objective: To measure extracellular dopamine concentrations in the medial prefrontal cortex (mPFC) of freely moving rats following administration of this compound.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2 mm membrane length)

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

-

HPLC system with electrochemical detection

-

Male Wistar rats (250-300g)

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the mPFC. Allow the animal to recover for at least 48 hours.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period of 1-2 hours, collect baseline dialysate samples every 20 minutes for at least one hour.

-

This compound Administration: Administer this compound (e.g., intraperitoneally).

-

Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-administration.

-

Analysis: Analyze the dopamine content in the dialysate samples using HPLC with electrochemical detection.

-

Data Expression: Express dopamine levels as a percentage of the mean baseline concentration.

Prepulse Inhibition (PPI) Test

This protocol outlines the procedure for assessing sensorimotor gating in rodents, a key behavioral assay for screening antipsychotic-like compounds such as this compound.[8][9][10]

Objective: To evaluate the ability of this compound to reverse deficits in prepulse inhibition induced by a psychostimulant (e.g., amphetamine or phencyclidine) in rats.

Materials:

-

Startle response system with a sound-attenuating chamber

-

Animal holder

-

This compound solution

-

Psychostimulant drug (e.g., phencyclidine - PCP)

-

Male Wistar rats (250-300g)

Procedure:

-

Acclimation: Place the rat in the animal holder within the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

-

Drug Administration: Administer this compound or vehicle, followed by the psychostimulant (e.g., PCP) or saline at appropriate pretreatment times.

-

Test Session: The session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).

-

Prepulse-plus-pulse trials: A weak prepulse stimulus (e.g., 73, 79, or 85 dB for 20 ms) presented 100 ms before the startling pulse.

-

No-stimulus trials: Background noise only.

-

-

Data Acquisition: Record the startle amplitude for each trial.

-

Calculation: Calculate the percentage of prepulse inhibition for each prepulse intensity as follows: %PPI = 100 x [(Mean startle amplitude of pulse-alone) - (Mean startle amplitude of prepulse-plus-pulse)] / (Mean startle amplitude of pulse-alone).

Positron Emission Tomography (PET) Imaging in Non-Human Primates

This protocol is a representative procedure for PET imaging of mGluR1 in rhesus monkeys using a radiolabeled NAM. While a specific protocol for radiolabeled this compound is not available, this serves as a template based on studies with similar compounds.[2][11]

Objective: To determine the brain uptake, distribution, and receptor occupancy of a radiolabeled mGluR1 NAM in rhesus monkeys.

Materials:

-

PET scanner

-

Radiolabeled mGluR1 NAM (e.g., [11C]this compound or a suitable analog)

-

Anesthesia (e.g., ketamine, isoflurane)

-

Arterial line for blood sampling

-

Rhesus monkeys

Procedure:

-

Animal Preparation: Anesthetize the monkey and place it in the PET scanner. Insert an arterial line for blood sampling to determine the arterial input function.

-

Transmission Scan: Perform a transmission scan for attenuation correction.

-

Radiotracer Injection: Inject a bolus of the radiolabeled mGluR1 NAM intravenously.

-

Emission Scan: Acquire dynamic emission data for 90-120 minutes.

-

Arterial Blood Sampling: Collect arterial blood samples frequently during the initial phase of the scan and less frequently later on to measure the concentration of the radiotracer and its metabolites in plasma.

-

Receptor Occupancy Study: To determine receptor occupancy, a separate scan can be performed after administration of a non-radiolabeled blocking dose of this compound or another mGluR1 antagonist.

-

Image Reconstruction and Analysis: Reconstruct the PET data and analyze it using appropriate kinetic models (e.g., two-tissue compartment model) to calculate parameters such as the total volume of distribution (VT).

Conclusion

This compound demonstrates potent negative allosteric modulation of the mGluR1 receptor and exhibits a preclinical profile consistent with antipsychotic-like activity. Its mechanism of action, centered on the glutamatergic system, presents a promising alternative or adjunctive therapeutic strategy for schizophrenia. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals engaged in the exploration of mGluR1 NAMs for the treatment of schizophrenia and related disorders. Further investigation into the specific effects of this compound on neurotransmitter dynamics in relevant brain circuits, its pharmacokinetic profile, and its efficacy in a wider range of behavioral models will be crucial for its clinical translation.

References

- 1. Allosteric Modulators for the Treatment of Schizophrenia: Targeting Glutamatergic Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11C-LY2428703, a positron emission tomographic radioligand for the metabotropic glutamate receptor 1, is unsuitable for imaging in monkey and human brains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of the mGluR allosteric modulation in the NMDA-hypofunction model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of L-glutamate on the release of striatal dopamine: in vivo dialysis and electrochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]

- 10. Positron Emission Tomography (PET) Ligand Development for Ionotropic Glutamate Receptors: Challenges and Opportunities for Radiotracer Targeting N-methyl-d-aspartate (NMDA), α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) and Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Structure of CFMTI

For Researchers, Scientists, and Drug Development Professionals

Abstract

CFMTI, or 2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one, is a potent and selective allosteric antagonist of the metabotropic glutamate receptor 1 (mGluR1). As a negative allosteric modulator, it holds significant interest for the development of novel therapeutics targeting neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure of this compound, its synthesis (where publicly available information exists), and key experimental protocols for its characterization. Furthermore, it delves into the mGluR1 signaling pathway, the primary target of this compound, to provide a deeper understanding of its mechanism of action.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with a distinct three-dimensional structure that dictates its high affinity and selectivity for the mGluR1 allosteric binding site.

| Property | Value | Reference |

| Full Chemical Name | 2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one | |

| CAS Number | 864864-17-5 | |

| Molecular Formula | C22H19FN6O | Calculated |

| Molecular Weight | 402.43 g/mol | Calculated |

| Appearance | Powder | |

| Purity | 98.6% | |

| SMILES | c1(c(nccc1)F)n1nnc(c1C)c1ccc2c(c1)CN(C2=O)C1CC1 | |

| IC50 (mGluR) | 2.6 nM |

Synthesis of this compound

Mechanism of Action: The mGluR1 Signaling Pathway

This compound acts as a negative allosteric modulator of mGluR1. This means it binds to a site on the receptor that is distinct from the glutamate binding site and, by doing so, it reduces the receptor's response to glutamate. mGluR1 is a G-protein coupled receptor (GPCR) that is primarily coupled to Gq/11 proteins. Upon activation by glutamate, mGluR1 initiates a downstream signaling cascade that plays a crucial role in modulating synaptic plasticity and neuronal excitability.

Caption: The mGluR1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides an overview of key experimental protocols used to characterize the activity of this compound.

mGluR1 Antagonist Binding Assay

This assay is used to determine the binding affinity of this compound to the mGluR1 receptor.

Objective: To quantify the binding affinity (e.g., Ki or IC50) of this compound for the mGluR1 receptor.

Materials:

-

HEK293 cells stably expressing human mGluR1.

-

Radioligand (e.g., [3H]-R214127, a known mGluR1 antagonist).

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 3 mM MgCl2, and 0.1% BSA).

-

Scintillation fluid.

-

96-well plates.

-

Filter mats.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize HEK293-mGluR1 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Reaction: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration, and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Fos Mapping in Rodent Brain

Fos mapping is a technique used to identify neuronal populations that are activated in response to a stimulus, in this case, the administration of this compound. The protein Fos is the product of the immediate early gene c-fos, and its expression is often used as a marker of recent neuronal activity.

Objective: To map the brain regions activated by this compound administration.

Materials:

-

Laboratory rodents (e.g., mice or rats).

-

This compound dissolved in an appropriate vehicle.

-

Vehicle control.

-

Anesthetic.

-

Perfusion solutions (e.g., saline and 4% paraformaldehyde).

-

Phosphate-buffered saline (PBS).

-

Primary antibody against Fos protein.

-

Biotinylated secondary antibody.

-

Avidin-biotin-peroxidase complex (ABC) reagent.

-

3,3'-Diaminobenzidine (DAB) substrate.

-

Microscope slides.

-

Microscope.

Protocol:

-

Drug Administration: Administer this compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection).

-

Post-injection Period: House the animals in their home cages for a period of time (e.g., 2 hours) to allow for Fos protein expression.

-

Perfusion: Deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde to fix the brain tissue.

-

Brain Extraction and Sectioning: Carefully extract the brains and post-fix them in paraformaldehyde. Then, section the brains into thin slices (e.g., 40 µm) using a cryostat or vibratome.

-

Immunohistochemistry:

-

Wash the brain sections in PBS.

-

Incubate the sections with the primary anti-Fos antibody.

-

Wash and then incubate with the biotinylated secondary antibody.

-

Wash and then incubate with the ABC reagent.

-

Develop the signal using the DAB substrate, which will produce a brown precipitate in the nuclei of Fos-positive cells.

-

-

Mounting and Analysis: Mount the sections onto microscope slides, dehydrate, and coverslip. Analyze the sections under a microscope to identify and quantify the number of Fos-immunoreactive neurons in different brain regions.

Caption: A simplified workflow for Fos mapping in the rodent brain.

Conclusion

This compound is a valuable research tool and a potential lead compound for the development of novel therapeutics. Its high potency and selectivity for mGluR1 make it an ideal probe for studying the role of this receptor in various physiological and pathological processes. While detailed synthetic procedures are not widely published, the information on its chemical structure, mechanism of action, and relevant experimental protocols provided in this guide serves as a foundational resource for researchers in the field of neuroscience and drug discovery. Further investigation into the synthesis and preclinical evaluation of this compound and its analogs is warranted to fully explore their therapeutic potential.

In-depth Technical Guide to the In Vivo and In Vitro Studies of CFMTI

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of CFMTI (2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one), a potent and selective allosteric antagonist of the metabotropic glutamate receptor 1 (mGluR1). This document summarizes key in vitro and in vivo data, details experimental methodologies, and illustrates the relevant signaling pathways to support further research and development.

Core Findings at a Glance

This compound has demonstrated significant potential in preclinical models, exhibiting antipsychotic-like activity. It acts as a negative allosteric modulator of mGluR1, a Gq-coupled receptor implicated in various neurological and psychiatric disorders. The following sections provide a detailed analysis of the available data.

Data Presentation

In Vitro Activity of this compound

The following table summarizes the in vitro potency of this compound in inhibiting the function of the mGluR1 receptor.

| Assay Type | Cell Line | Species | Agonist | IC50 (nM) | Selectivity |

| Intracellular Ca2+ Mobilization | CHO | Human (mGluR1a) | L-Glutamate | 2.6[1] | >2000-fold over mGluR5[1] |

| Intracellular Ca2+ Mobilization | CHO | Rat (mGluR1a) | L-Glutamate | 2.3[1] | Not specified |

CHO: Chinese Hamster Ovary

In Vivo Activity of this compound in Mice

The table below outlines the effective dose range of orally administered this compound in various behavioral models in mice, along with the corresponding receptor occupancy.

| Behavioral Model | Effect | Effective Dose (mg/kg, p.o.) | mGluR1 Occupancy (%) |

| DHPG-induced Face-Washing | Antagonism | 3 - 30 | 73 - 94[1] |

| Methamphetamine-induced Hyperlocomotion | Reduction | 3 - 30 | 73 - 94[1] |

| Methamphetamine-induced PPI Disruption | Reduction | 3 - 30 | 73 - 94[1] |

| Ketamine-induced Hyperlocomotion | Improvement | 3 - 30 | 73 - 94[1] |

| Ketamine-induced PPI Disruption | Improvement | 3 - 30 | 73 - 94[1] |

| MK-801-induced Social Withdrawal | Improvement | 3 - 30 | 73 - 94[1] |

DHPG: (S)-3,5-dihidroxyphenylglycine; PPI: Prepulse Inhibition

Experimental Protocols

In Vitro: Intracellular Calcium Mobilization Assay

This protocol outlines the methodology used to determine the in vitro potency of this compound.

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are stably transfected with either human or rat mGluR1a cDNA. Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Plating: Cells are seeded into 96-well plates and cultured until they reach a confluent monolayer.

-

Fluorescent Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM) in a buffer solution at 37°C for a specified time to allow for dye uptake.

-

Compound Addition: The dye-containing solution is removed, and cells are washed with a physiological buffer. Test compounds (this compound) at various concentrations are then added to the wells.

-

Agonist Stimulation and Signal Detection: After a pre-incubation period with the test compound, cells are stimulated with the agonist L-glutamate. The resulting changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The fluorescence data is normalized and used to calculate the IC50 values for this compound by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo: Fos Expression Immunohistochemistry in Rats

This protocol details the procedure for examining the effect of this compound on neuronal activation in the rat brain.

-

Animal Dosing: Male Sprague-Dawley rats are administered this compound orally at the desired doses. A vehicle control group is also included.

-

Perfusion and Brain Extraction: At a specified time point after dosing (e.g., 2 hours), rats are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde). The brains are then carefully extracted.

-

Tissue Processing: The brains are post-fixed in the same fixative solution and then cryoprotected in a sucrose solution. Coronal sections of the brain are cut using a cryostat or vibratome.

-

Immunohistochemistry:

-

The free-floating brain sections are washed in phosphate-buffered saline (PBS).

-

Endogenous peroxidase activity is quenched by incubation in a hydrogen peroxide solution.

-

Sections are blocked in a solution containing normal serum (e.g., goat or donkey serum) and a detergent (e.g., Triton X-100) to reduce non-specific binding.

-

Sections are incubated with a primary antibody against the Fos protein (e.g., rabbit anti-c-Fos) overnight at 4°C.

-

After washing, sections are incubated with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG).

-

The sections are then incubated with an avidin-biotin-peroxidase complex (ABC).

-

The Fos protein is visualized by a colorimetric reaction using diaminobenzidine (DAB) as the chromogen.

-

-

Microscopy and Analysis: The stained brain sections are mounted on slides, dehydrated, and coverslipped. The number of Fos-positive neurons in specific brain regions of interest is counted using a light microscope and image analysis software.

Signaling Pathways and Mechanism of Action

This compound acts as a negative allosteric modulator of the mGluR1 receptor. mGluR1 is a G-protein coupled receptor (GPCR) that is coupled to the Gq alpha subunit. The following diagram illustrates the canonical signaling pathway of mGluR1 and the inhibitory effect of this compound.

References

CFMTI's impact on Fos expression in the brain

An In-depth Technical Guide to the Impact of CFMTI on Fos Expression in the Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of 2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one (this compound), a negative allosteric modulator of the metabotropic glutamate receptor 1 (mGluR1), on the expression of the Fos protein in the brain. Fos, the protein product of the immediate-early gene c-fos, is a widely utilized marker for mapping neuronal activity.[1][2][3] Understanding the specific patterns of Fos expression induced by this compound offers critical insights into its mechanism of action and its potential as a therapeutic agent, particularly for psychiatric disorders like schizophrenia. This document details the underlying signaling pathways, summarizes quantitative data from preclinical studies, outlines key experimental protocols, and provides visual representations of complex processes to facilitate a deeper understanding for research and development purposes.

Introduction: this compound and the Fos Protein

This compound: A Negative Allosteric Modulator of mGluR1

This compound is a potent, orally active, and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 1 (mGluR1).[4] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (glutamate) binds.[5] As a NAM, this compound does not compete with glutamate but rather induces a conformational change in the mGluR1 receptor that reduces its response to glutamate stimulation.[5] This modulatory action provides a nuanced approach to attenuating mGluR1 signaling, which has been implicated in various neurological and psychiatric conditions.[6]

Fos Protein as a Marker of Neuronal Activity

The Fos protein is the product of the immediate-early gene c-fos. Its expression in a neuron is a widely accepted indirect marker of recent neuronal activation.[1][3][7] Following neuronal depolarization and calcium influx, a signaling cascade leads to the rapid transcription of the c-fos gene and subsequent translation of the Fos protein.[3][8] The protein then translocates to the nucleus, where it acts as part of the AP-1 transcription factor complex to regulate the expression of other genes, translating short-term stimuli into longer-term cellular responses.[9][10] Because Fos protein levels rise and fall within a relatively predictable timeframe (synthesis can be detected 20-90 minutes post-stimulation and persists for 2-5 hours), immunohistochemical detection of Fos is a powerful tool for creating high-resolution maps of brain-wide neuronal activity in response to pharmacological agents.[11][12]

Core Mechanism: mGluR1 Signaling and its Modulation by this compound

Group I mGluRs, which include mGluR1 and mGluR5, are G-protein coupled receptors that primarily signal through the Gαq/11 pathway.[5][13] Activation of mGluR1 by glutamate initiates a cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[14][15] This surge in intracellular calcium and activation of downstream kinases can ultimately lead to the phosphorylation of transcription factors, such as CREB, and the induction of immediate-early genes like c-fos.[13]

This compound, by binding to an allosteric site, inhibits this cascade. It reduces the receptor's ability to activate the Gαq/11 protein upon glutamate binding, thereby dampening the entire downstream signaling pathway and influencing gene expression.

Caption: The mGluR1 signaling cascade initiated by glutamate and inhibited by the NAM, this compound.

Quantitative Analysis of this compound-Induced Fos Expression

Studies using Fos mapping have systematically evaluated the profile of neuronal activation following the administration of this compound.[4] This approach helps to understand the similarities and differences between this compound and other antipsychotic drugs, such as clozapine.[4] The primary findings indicate that this compound induces a distinct pattern of Fos expression, particularly in brain regions relevant to schizophrenia.[4]

A significant increase in Fos expression is observed in several key areas, while others remain unaffected, drawing a unique neuroanatomical signature for the compound.[4] Notably, this compound induces Fos expression predominantly in glutamatergic neurons within the medial prefrontal cortex (mPFC), a characteristic it shares with clozapine.[4] However, unlike clozapine, which is associated with weight gain liability, this compound does not increase Fos expression in orexin neurons in the lateral hypothalamic/perifornical area (LH/PFA).[4]

Table 1: Regional Brain Fos Expression Induced by this compound

| Brain Region | Effect on Fos Expression | Comparison with Clozapine | Neuron Type Affected (if specified) | Reference |

| Medial Prefrontal Cortex (mPFC) | Increased | Similar | Glutamatergic | [4] |

| Nucleus Accumbens | Increased | Similar | Not specified | [4] |

| Locus Coeruleus | Increased | Not specified | Not specified | [4] |

| Central Amygdaloid Nucleus | Increased | Not specified | Not specified | [4] |

| Bed Nucleus of the Stria Terminalis | Increased | Not specified | Not specified | [4] |

| Primary Somatosensory Cortex | Increased | Not specified | Not specified | [4] |

| Dorsolateral Striatum | No significant increase | Similar | Not specified | [4] |

| Ventral Tegmental Area (VTA) | No significant increase | Not specified | Not specified | [4] |

| Dorsal Raphe | No significant increase | Not specified | Not specified | [4] |

| Lateral Septum | No significant increase | Not specified | Not specified | [4] |

| Lateral Hypothalamic Area (LH/PFA) | No significant increase | Different (Clozapine increases) | Orexin neurons | [4] |

Experimental Protocols for Fos Mapping Studies

The reliable detection and quantification of Fos expression are paramount for accurately mapping drug-induced neuronal activity. The following sections describe a generalized, yet detailed, protocol adapted from standard methodologies in the field.[12][16][17]

Animal Models and Drug Administration

-

Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Housing: Animals are housed under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Acclimatization to the facility for at least one week prior to experimentation is crucial.

-

Drug Administration: this compound is typically suspended in a vehicle solution (e.g., 0.5% methylcellulose in water). Administration is performed orally (p.o.) or via intraperitoneal (i.p.) injection at specified doses (e.g., 10, 30 mg/kg). Vehicle-treated animals serve as the control group.

Tissue Processing

-

Perfusion and Fixation: Two hours post-drug administration (a typical peak time for Fos protein expression), animals are deeply anesthetized (e.g., with sodium pentobarbital).[3] They are then transcardially perfused with saline followed by a fixative solution, typically 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Brain Extraction and Post-fixation: Brains are carefully extracted and post-fixed in the same 4% PFA solution overnight at 4°C.

-

Cryoprotection and Sectioning: Brains are transferred to a sucrose solution (e.g., 30% in PBS) for cryoprotection until they sink. They are then snap-frozen and sectioned coronally at a thickness of 30-40 µm using a cryostat or freezing microtome.

Fos Immunohistochemistry (IHC)

The following is a representative "Fast Fos" IHC protocol, which is optimized for efficiency and reproducibility.[16][17]

-

Washing: Free-floating sections are washed multiple times in PBS to remove cryoprotectant.

-

Antigen Retrieval (Optional but recommended): Sections are incubated in a citrate buffer at an elevated temperature (e.g., 80°C for 30 min) to unmask epitopes.

-

Blocking: Non-specific binding is blocked by incubating sections for 1-2 hours at room temperature in a blocking solution containing normal serum (e.g., normal goat serum) and a detergent like Triton X-100 in PBS.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody targeting the Fos protein (e.g., rabbit anti-c-Fos) diluted in the blocking solution. This incubation is typically performed overnight or for 48 hours at 4°C with gentle agitation.

-

Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) for 1-2 hours at room temperature.

-

Signal Amplification: Sections are washed and then incubated with an avidin-biotin-peroxidase complex (ABC kit) for approximately 1 hour.

-

Visualization: The peroxidase activity is visualized by adding a chromogen substrate, such as 3,3'-diaminobenzidine (DAB), which produces a brown, insoluble precipitate at the site of the antigen. The reaction is monitored under a microscope and stopped by washing with PBS.

-

Mounting and Coverslipping: Sections are mounted onto gelatin-coated slides, allowed to air dry, dehydrated through a series of alcohol grades, cleared with xylene, and coverslipped with a permanent mounting medium.

Data Analysis and Quantification

-

Microscopy: Slides are examined under a light microscope.

-

Cell Counting: Fos-immunoreactive (Fos-ir) nuclei are counted within defined brain regions using standardized anatomical atlases. Image analysis software (e.g., ImageJ) can be used to automate thresholding and counting for objectivity and efficiency.

-

Statistical Analysis: The number of Fos-ir cells per unit area is calculated for each brain region. Data are typically analyzed using statistical tests such as a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare drug-treated groups with the vehicle control group. A p-value of <0.05 is generally considered statistically significant.

References

- 1. c-fos Expression as a Marker of Functional Activity in the Brain | Springer Nature Experiments [experiments.springernature.com]

- 2. Brain-wide mapping of c-Fos expression with fluorescence micro-optical sectioning tomography in a chronic sleep deprivation mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gubra.dk [gubra.dk]

- 4. Effect of this compound, an allosteric metabotropic glutamate receptor 1 antagonist with antipsychotic activity, on Fos expression in regions of the brain related to schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric Modulation of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using c-fos to study neuronal ensembles in corticostriatal circuitry of addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 9. mdpi.com [mdpi.com]

- 10. c-Fos importance for brain development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rethinking c-Fos for understanding drug action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optogenetic activation of mGluR1 signaling in the cerebellum induces synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fast Fos: rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Discovery and Development of CFMTI: A Negative Allosteric Modulator of mGluR1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CFMTI, or 2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 1 (mGluR1). As a member of the Group I mGluRs, mGluR1 is predominantly expressed in the central nervous system and plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR1 signaling has been implicated in various neurological and psychiatric disorders, including schizophrenia. This has positioned mGluR1 as a promising therapeutic target. This compound has been investigated in preclinical models for its potential antipsychotic-like activity, demonstrating a profile that is both similar to and distinct from existing atypical antipsychotics. This technical guide provides a comprehensive overview of the discovery, development, pharmacological properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for Targeting mGluR1 in Schizophrenia

Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotic medications primarily target the dopamine D2 receptor, there is a significant need for novel therapeutic strategies that address the full spectrum of symptoms with improved side-effect profiles. The glutamatergic hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor, contributes to the pathophysiology of the disorder.[1] This has led to the exploration of other components of the glutamate system as potential drug targets.

Group I mGluRs, which include mGluR1 and mGluR5, are Gq/G11-coupled receptors that are primarily located postsynaptically and modulate neuronal excitability and synaptic transmission.[2][3] Postmortem studies have revealed increased expression of mGluR1 in the prefrontal cortex of individuals with schizophrenia.[4] Furthermore, both positive and negative allosteric modulators of mGluR1 have shown efficacy in animal models of schizophrenia, suggesting a complex role for this receptor in the disease.[4] Specifically, mGluR1 NAMs have been shown to reduce behaviors in animal models that are analogous to the positive and cognitive symptoms of schizophrenia.[4]

Discovery and Lead Optimization of this compound

While the specific discovery program for this compound is not extensively detailed in publicly available literature, its chemical structure places it within the class of isoindolin-1-one derivatives. This scaffold has been explored for its potential as allosteric modulators of various receptors, including mGluRs.[5][6] The development of this compound likely involved a medicinal chemistry campaign focused on identifying novel, potent, and selective NAMs of mGluR1.

The general workflow for such a discovery program is outlined below.

The lead optimization phase for a compound like this compound would have focused on systematically modifying the chemical structure to enhance its affinity and potency for mGluR1, while minimizing off-target effects, particularly at the closely related mGluR5. Additionally, optimization of pharmacokinetic properties such as metabolic stability, oral bioavailability, and brain penetration would have been critical for its development as a CNS-targeted therapeutic.

In Vitro Pharmacology

This compound is a potent inhibitor of mGluR1 function. Its activity has been characterized in cellular assays that measure the downstream consequences of receptor activation.

Quantitative Data

The following table summarizes the available in vitro potency data for this compound.

| Assay Type | Cell Line | Species | Parameter | Value (nM) | Reference |

| Calcium Mobilization | CHO | Human mGluR1a | IC50 | 2.6 | [7] |

| Calcium Mobilization | CHO | Rat mGluR1a | IC50 | 2.3 | [7] |

Note: Data is sourced from a commercial vendor and should be independently verified.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for the key in vitro assays used to characterize mGluR1 NAMs like this compound.

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) that occurs upon agonist stimulation of Gq-coupled receptors like mGluR1.

Objective: To determine the IC50 value of this compound for the inhibition of agonist-induced calcium mobilization in cells expressing mGluR1.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing human or rat mGluR1a.

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

mGluR1 agonist (e.g., L-glutamate or quisqualate).

-

This compound and other test compounds.

-

A fluorescence imaging plate reader (FLIPR) or similar instrument.

Procedure:

-

Cell Plating: Plate the mGluR1a-expressing CHO cells in black-walled, clear-bottom 96- or 384-well microplates and culture overnight to allow for cell adherence.

-

Dye Loading: Aspirate the culture medium and add the fluorescent calcium indicator dye solution to each well. Incubate for 1 hour at 37°C in a CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay: a. Wash the cells with assay buffer to remove excess dye. b. Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. c. Place the plate in the fluorescence imaging plate reader. d. Add a concentration of the mGluR1 agonist that elicits a submaximal response (e.g., EC80) to all wells. e. Monitor the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium mobilization. The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the antagonist. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Mechanism of Action: Allosteric Modulation of mGluR1 Signaling

This compound acts as a negative allosteric modulator of mGluR1. This means that it does not bind to the same site as the endogenous ligand, glutamate (the orthosteric site), but rather to a distinct site on the receptor. Binding of this compound to this allosteric site induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate.

mGluR1 Signaling Pathways

Activation of mGluR1 by glutamate initiates a cascade of intracellular signaling events, primarily through the Gq/G11 G-protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC). These signaling events ultimately modulate a variety of cellular processes, including ion channel activity, gene expression, and synaptic plasticity.

Preclinical Development

This compound has been evaluated in preclinical models to assess its potential as an antipsychotic agent. These studies aim to establish the in vivo efficacy, pharmacokinetic profile, and safety of the compound.

In Vivo Efficacy in Schizophrenia Models

Pharmacokinetics

-

Absorption: The rate and extent of drug absorption after oral administration.

-

Distribution: The ability of the drug to cross the blood-brain barrier and reach its target in the CNS.

-

Metabolism: The metabolic pathways and the stability of the compound in the presence of liver enzymes.

-

Excretion: The routes of elimination of the drug and its metabolites from the body.

The table below outlines the typical pharmacokinetic parameters that would be determined in preclinical studies.

| Parameter | Description |

| Tmax | Time to reach maximum plasma concentration |

| Cmax | Maximum plasma concentration |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Elimination half-life |

| F% | Oral bioavailability |

| Brain/Plasma Ratio | A measure of blood-brain barrier penetration |

Toxicology

Comprehensive toxicology studies are essential to assess the safety of a drug candidate before it can be considered for clinical trials. These studies evaluate potential adverse effects on various organ systems at different dose levels and durations of administration.

Clinical Development

As of the current literature review, there is no public information indicating that this compound has entered clinical trials. The development of mGluR modulators for psychiatric disorders has faced challenges, and the progression of any single compound to the clinic is a complex and lengthy process.

Synthesis

A detailed, step-by-step synthesis of this compound has not been published. However, based on its chemical structure, a plausible synthetic route can be proposed involving the formation of the triazole ring, potentially via a click chemistry reaction, followed by the construction of the isoindolin-1-one core. The synthesis of related 1,2,3-triazole-containing compounds has been described in the literature.[9][10]

Conclusion

This compound is a potent and selective mGluR1 negative allosteric modulator that has shown promise in preclinical models of psychosis. Its mechanism of action, distinct from current antipsychotics, offers the potential for a novel therapeutic approach for schizophrenia. The available in vitro data demonstrates its high potency. Further research and disclosure of more comprehensive preclinical data, including detailed pharmacokinetics and toxicology, would be necessary to fully evaluate its potential for clinical development. The exploration of mGluR1 NAMs like this compound represents an important avenue in the ongoing effort to develop new and improved treatments for schizophrenia and other CNS disorders.

References

- 1. The role of group I metabotropic glutamate receptors in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutamate Receptor Abnormalities in Schizophrenia: Implications for Innovative Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 6-Aryl isoindolin-1-one Derivatives as Negative Allosteric Modulators of Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Effect of this compound, an allosteric metabotropic glutamate receptor 1 antagonist with antipsychotic activity, on Fos expression in regions of the brain related to schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CFMTI in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CFMTI, or 2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 1 (mGluR1). As a G-protein coupled receptor, mGluR1 is critically involved in the modulation of synaptic transmission and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders. This compound offers a valuable pharmacological tool for investigating the physiological and pathological roles of mGluR1 signaling in the central nervous system. These application notes provide an overview of the use of this compound in neuroscience research, including its mechanism of action, potential applications, and detailed protocols for in vivo studies.

Mechanism of Action

This compound acts as a negative allosteric modulator of mGluR1. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). By binding to this allosteric site, this compound decreases the affinity and/or efficacy of glutamate at the mGluR1 receptor, thereby reducing its activation.

The mGluR1 receptor is coupled to the Gq alpha subunit of the G-protein complex. Upon activation by glutamate, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC). This signaling cascade can lead to a variety of downstream cellular effects, including the modulation of ion channels and gene expression. By negatively modulating mGluR1, this compound attenuates this signaling pathway.

Application Notes and Protocols for Administering CFMTI in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the administration of 2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one (CFMTI), a selective allosteric antagonist of the metabotropic glutamate receptor 1 (mGluR1), in rodent models for preclinical research.

Introduction

This compound has shown potential in preclinical studies for ameliorating social interaction deficits, a key negative symptom of schizophrenia.[1] As an mGluR1 antagonist, it modulates glutamatergic neurotransmission, a key pathway implicated in various neuropsychiatric disorders. These protocols are designed to guide researchers in conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.

Data Presentation

Table 1: Preclinical Efficacy of this compound in a Rat Model of Schizophrenia-like Social Deficits

| Animal Model | Drug/Treatment | Administration Route | Dosage | Key Findings | Reference |

| Male Wistar rats with MK-801 induced social interaction deficits | This compound | Not Specified | Not Specified | Improved social interaction deficits | [1] |

Further research is required to populate this table with more comprehensive quantitative data.

Table 2: Pharmacokinetic Profile of this compound in Animal Models

| Species | Administration Route | Dosage | Key Pharmacokinetic Parameters (Tmax, Cmax, Half-life, Bioavailability) | Reference |

| --- | --- | --- | Data not available in the provided search results. | --- |

Table 3: Toxicology Summary of this compound in Animal Models

| Species | Administration Route | Dosage Range | Observed Toxicities | NOAEL (No-Observed-Adverse-Effect Level) | Reference |

| --- | --- | --- | Data not available in the provided search results. | --- | --- |

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Rat Model of MK-801-Induced Social Deficits

This protocol is based on the study by Satow et al. (2009), which demonstrated the potential of this compound in reversing social interaction deficits.[1]

1. Animal Model:

-

Species: Male Wistar rats.

-

Housing: Paired housing to allow for social interaction measurement.[2]

-

Acclimation: Allow at least one week for acclimation to the housing conditions before the start of the experiment.

2. Induction of Social Deficits:

-

Administer MK-801 (dizocilpine), an NMDA receptor antagonist, to induce a state that mimics certain aspects of schizophrenia, including social withdrawal. The specific dosage and administration schedule for MK-801 should be determined based on established protocols.

3. This compound Administration:

-

Formulation: Prepare this compound in a suitable vehicle for the chosen administration route. Common vehicles include saline, distilled water with a small percentage of a solubilizing agent like Tween 80, or as specified in the compound's datasheet.

-

Administration Route: While the specific route was not detailed in the available summary, oral gavage or intraperitoneal (IP) injection are common routes for preclinical studies in rats.[3]

-

Dosage: The effective dosage of this compound needs to be determined through dose-response studies.

-

Timing: Administer this compound prior to the social interaction test. The pre-treatment time will depend on the pharmacokinetic profile of the compound.

4. Social Interaction Test:

-

The social interaction test typically involves placing two unfamiliar rats in a novel arena and measuring the time they spend in active social behaviors (e.g., sniffing, grooming, following).

-

Record the sessions for later analysis.

-

Quantify the duration and frequency of social interactions.

5. Data Analysis:

-

Compare the social interaction times between this compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).

Experimental Workflow:

Caption: Workflow for evaluating this compound in a rat model of social deficits.

Signaling Pathway

mGluR1 Signaling Cascade:

This compound acts as a negative allosteric modulator of mGluR1. The binding of glutamate to mGluR1 typically activates Gq/11 proteins, initiating a downstream signaling cascade.[4][5][6][7] This cascade involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5][7] This pathway can further modulate downstream effectors such as the ERK and mTOR signaling pathways, which are involved in protein synthesis and synaptic plasticity.[4][5] By antagonizing mGluR1, this compound is expected to inhibit this cascade.

Caption: Simplified mGluR1 signaling pathway and the inhibitory action of this compound.

References

- 1. The Role of Metabotropic Glutamate Receptors in Social Behavior in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pro-social behavior in rats is modulated by social experience | eLife [elifesciences.org]

- 3. Differential effects of mGluR1 and mGlur5 antagonism on spatial learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of Metabotropic Glutamate Receptor 1 Accelerates NMDA Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]

Application Notes and Protocols: Investigating Glutamate Receptor Signaling with CFMTI

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CFMTI (2-cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one), a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 1 (mGluR1), in the investigation of glutamate receptor signaling. Detailed protocols for key experimental techniques are provided to facilitate the design and execution of studies in this area.

Introduction to this compound and mGluR1 Signaling

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is crucial for a vast array of physiological processes, including synaptic plasticity, learning, and memory.[1] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.[2] mGluR1, a member of the Group I mGluRs, is predominantly coupled to the Gq/11 signaling pathway.[3] Upon activation by glutamate, mGluR1 initiates a cascade of intracellular events, primarily through the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This signaling pathway ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

This compound is a valuable pharmacological tool for dissecting the role of mGluR1 in both normal physiological function and pathological conditions. As a negative allosteric modulator, this compound binds to a site on the mGluR1 distinct from the glutamate binding site, inhibiting the receptor's response to glutamate.[1][5] This property allows for the specific investigation of mGluR1-mediated signaling pathways.

Data Presentation

In Vitro Activity of this compound

| Parameter | Species | Cell Line | Assay | Value | Reference |

| IC50 | Human | CHO | L-glutamate-induced intracellular Ca2+ mobilization | 2.6 nM | [6] |

| IC50 | Rat | CHO | L-glutamate-induced intracellular Ca2+ mobilization | 2.3 nM | [6] |

In Vivo Effects of this compound on Fos Expression

The following table summarizes the observed changes in Fos protein expression in various brain regions of rats following the administration of this compound. Fos is an immediate early gene product and is often used as a marker for neuronal activation.[7]

| Brain Region | Effect of this compound on Fos Expression | Putative Neuron Type | Reference |

| Medial Prefrontal Cortex (mPFC) | Significant Increase | Glutamatergic neurons | [7] |

| Nucleus Accumbens | Increase | Not specified | [7] |

| Dorsolateral Striatum | No significant change | Not specified | [7] |

| Locus Coeruleus | Significant Increase | Not specified | [7] |

| Central Amygdaloid Nucleus | Significant Increase | Not specified | [7] |

| Bed Nucleus of the Stria Terminalis | Significant Increase | Not specified | [7] |

| Primary Somatosensory Cortex | Significant Increase | Not specified | [7] |

| Ventral Tegmental Area | No significant change | Not specified | [7] |

| Dorsal Raphe | No significant change | Not specified | [7] |

| Lateral Septum | No significant change | Not specified | [7] |

| Lateral Hypothalamic/Perifornical Area (Orexin neurons) | No significant change | Orexin neurons | [7] |

Experimental Protocols

Protocol 1: In Vivo Assessment of Neuronal Activity via c-Fos Immunohistochemistry (Fos Mapping)

This protocol describes a general procedure for assessing the effect of this compound on neuronal activation in the rodent brain using c-Fos immunohistochemistry.

1. Animal Handling and Drug Administration:

-

Acclimate male Sprague-Dawley rats to the housing conditions for at least one week prior to the experiment.

-

Handle the animals for several days to minimize stress-induced c-Fos expression.

-

Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). The optimal dose should be determined in pilot studies, but a starting point could be in the range of 1-10 mg/kg, administered via oral gavage or intraperitoneal injection.[8]

-

Administer the vehicle or this compound to the respective animal groups. A typical time point for brain collection after drug administration is 2 hours to allow for peak c-Fos expression.[7]

2. Tissue Preparation:

-

Deeply anesthetize the animals with an appropriate anesthetic (e.g., pentobarbital).

-

Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fix the brains in 4% PFA overnight at 4°C.

-

Cryoprotect the brains by immersing them in a 30% sucrose solution in PBS at 4°C until they sink.

-

Freeze the brains and cut coronal sections (e.g., 40 µm) on a cryostat. Store sections in a cryoprotectant solution at -20°C until use.

3. Immunohistochemistry:

-

Wash free-floating sections three times in PBS.

-

Quench endogenous peroxidase activity by incubating sections in 0.3% H2O2 in PBS for 30 minutes.

-

Wash sections three times in PBS.

-

Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

-

Incubate sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in blocking solution overnight at 4°C.

-

Wash sections three times in PBS.

-

Incubate sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in blocking solution for 1-2 hours at room temperature.

-

Wash sections three times in PBS.

-

Incubate sections with an avidin-biotin-peroxidase complex (ABC kit) according to the manufacturer's instructions.

-

Wash sections three times in PBS.

-

Visualize the peroxidase activity using a diaminobenzidine (DAB) substrate kit, resulting in a brown nuclear stain in Fos-positive cells.

-

Mount the sections onto gelatin-coated slides, dehydrate through an ethanol series, clear in xylene, and coverslip with a mounting medium.

4. Data Analysis:

-

Capture images of the brain regions of interest using a light microscope equipped with a digital camera.

-

Count the number of Fos-positive nuclei within defined areas of each brain region using image analysis software.

-

Perform statistical analysis to compare the number of Fos-positive cells between the this compound-treated and vehicle-treated groups.

Protocol 2: In Vitro Calcium Mobilization Assay

This protocol outlines a method to assess the inhibitory effect of this compound on mGluR1-mediated intracellular calcium mobilization in a cell-based assay.

1. Cell Culture:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing human or rat mGluR1a in appropriate culture medium.

2. Calcium Assay:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Prepare a dilution series of this compound in an appropriate assay buffer.

-

Pre-incubate the cells with different concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a submaximal concentration of L-glutamate.

-

Measure the fluorescence intensity before and after the addition of glutamate using a fluorescence plate reader.

3. Data Analysis:

-

Calculate the change in fluorescence intensity as an indicator of intracellular calcium concentration.

-

Plot the percentage of inhibition of the glutamate-induced calcium response against the concentration of this compound.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: General Protocol for In Vivo Microdialysis

This protocol provides a general framework for measuring extracellular glutamate levels in the brain following this compound administration.

1. Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex).

-

Allow the animal to recover from surgery for at least 24-48 hours.

2. Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe into the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for a defined period (e.g., 60-90 minutes).

-

Administer this compound or vehicle.

-

Continue collecting dialysate samples at regular intervals (e.g., every 15-20 minutes) for several hours.

3. Glutamate Analysis:

-

Analyze the glutamate concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[9][10]

4. Data Analysis:

-

Express the glutamate concentrations as a percentage of the baseline levels.

-

Compare the changes in extracellular glutamate levels between the this compound-treated and vehicle-treated groups.

Mandatory Visualizations

Caption: mGluR1 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for c-Fos mapping to assess neuronal activity.

References

- 1. Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling Specificity and Kinetics of the Human Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]